molecular formula C19H15Cl2NO6 B337857 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid

4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid

Cat. No.: B337857
M. Wt: 424.2 g/mol
InChI Key: RSCBRZOSWLAOJD-UHFFFAOYSA-N
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Description

4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and oxoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dichlorophenyl Intermediate: This involves the reaction of 2,4-dichlorophenyl with appropriate reagents to introduce the oxoethoxy group.

    Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow microreactor systems can be employed to enhance reaction efficiency and control (e.g., nitration processes) .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-2-oxoethoxy derivatives: Share structural similarities and may exhibit similar chemical properties.

    Aniline derivatives: Compounds with aniline moieties that may have comparable reactivity.

Uniqueness

The uniqueness of 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H15Cl2NO6

Molecular Weight

424.2 g/mol

IUPAC Name

4-[4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid

InChI

InChI=1S/C19H15Cl2NO6/c20-12-3-6-14(15(21)9-12)16(23)10-28-19(27)11-1-4-13(5-2-11)22-17(24)7-8-18(25)26/h1-6,9H,7-8,10H2,(H,22,24)(H,25,26)

InChI Key

RSCBRZOSWLAOJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O

Origin of Product

United States

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